molecular formula C25H30N2O5 B1393225 ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate CAS No. 913718-99-7

ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate

Cat. No.: B1393225
CAS No.: 913718-99-7
M. Wt: 438.5 g/mol
InChI Key: RXDLNDKTYFWUDM-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate is a complex organic compound that belongs to the class of tryptophan derivatives. This compound is characterized by the presence of a benzyloxy group, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester functional group. These structural features make it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate typically involves multiple steps, starting from L-tryptophan

    Protection of the Amino Group: The amino group of L-tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Introduction of the Benzyloxy Group: The hydroxyl group is introduced by reacting the protected tryptophan with benzyl bromide in the presence of a base like potassium carbonate. This reaction is typically performed in an organic solvent such as acetone.

    Esterification: The carboxylic acid group is esterified by reacting the intermediate with ethanol in the presence of a catalyst like sulfuric acid. This reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Conversion of ester groups to alcohols.

    Substitution: Formation of new alkylated derivatives.

Scientific Research Applications

Ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group provides stability during chemical reactions, while the benzyloxy group can participate in various interactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate can be compared with other tryptophan derivatives, such as:

    Ethyl 5-(benzyloxy)-L-tryptophanate: Lacks the Boc protecting group, making it less stable in certain reactions.

    N-(tert-butoxycarbonyl)-L-tryptophanate: Lacks the benzyloxy group, reducing its reactivity in nucleophilic substitution reactions.

    Ethyl L-tryptophanate: Lacks both the Boc protecting group and the benzyloxy group, making it less versatile in synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which provide both stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-5-30-23(28)22(27-24(29)32-25(2,3)4)13-18-15-26-21-12-11-19(14-20(18)21)31-16-17-9-7-6-8-10-17/h6-12,14-15,22,26H,5,13,16H2,1-4H3,(H,27,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDLNDKTYFWUDM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate
Reactant of Route 2
Reactant of Route 2
ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate
Reactant of Route 3
Reactant of Route 3
ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate
Reactant of Route 4
ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate
Reactant of Route 5
Reactant of Route 5
ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate
Reactant of Route 6
ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.